molecular formula C25H18O8 B3004494 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 1,3-benzodioxole-5-carboxylate CAS No. 869080-71-7

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 1,3-benzodioxole-5-carboxylate

Cat. No.: B3004494
CAS No.: 869080-71-7
M. Wt: 446.411
InChI Key: ZECHLNFSGMXAAD-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a coumarin derivative featuring a 3,4-dimethoxyphenyl substituent at the 3-position of the coumarin scaffold and a 1,3-benzodioxole-5-carboxylate ester at the 7-position. The compound’s structural complexity arises from the electron-rich methoxy groups on the phenyl ring and the benzodioxole moiety, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions .

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O8/c1-28-19-7-4-14(10-22(19)29-2)18-9-15-3-6-17(12-21(15)33-25(18)27)32-24(26)16-5-8-20-23(11-16)31-13-30-20/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECHLNFSGMXAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5)OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 1,3-benzodioxole-5-carboxylate, also known as a derivative of chromen-2-one, exhibits significant biological activities due to its unique structural features. The compound's chromen-2-one core structure, combined with the 3,4-dimethoxyphenyl group, suggests potential interactions with various biological targets. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H16O6
Molecular Weight340.33 g/mol
CAS Number6296-57-7

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. The following mechanisms have been proposed based on structural analogs and preliminary studies:

  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which may help in reducing oxidative stress in cells.
  • Antitumor Effects : Preliminary studies indicate that derivatives of chromen-2-one can inhibit cancer cell proliferation and induce apoptosis through modulation of signaling pathways such as Wnt/β-catenin and ROS-mediated pathways .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer metabolism and progression.

Antitumor Properties

Recent research has highlighted the antitumor potential of chromen derivatives. For instance:

  • A study showed that related compounds inhibited the metastasis of breast cancer cells in vitro and in vivo models by inducing cell-cycle arrest and apoptosis.
  • Another investigation indicated that these compounds could modulate the Wnt/β-catenin signaling pathway, which is crucial for tumor progression .

Antioxidant Activity

Research has indicated that similar compounds possess antioxidant properties that can protect cells from oxidative damage:

  • In vitro assays demonstrated that these compounds can scavenge free radicals effectively, suggesting their potential use as therapeutic agents against oxidative stress-related diseases.

Case Studies

  • Study on Breast Cancer Metastasis :
    • Researchers evaluated the effect of chromen derivatives on breast cancer cell lines. Results indicated a significant reduction in cell viability and migration capabilities when treated with the compound, suggesting its potential as an anticancer agent .
  • Oxidative Stress Protection :
    • A study focused on the antioxidant capacity of related compounds showed a marked decrease in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating protective effects against oxidative damage.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has demonstrated that derivatives of chromenone compounds exhibit significant anticancer properties. For instance, studies indicate that certain chromenone derivatives show potent activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these compounds suggest strong inhibition of cell proliferation, making them potential candidates for cancer therapeutics .

Mechanism of Action:
The anticancer mechanisms of these compounds often involve the induction of apoptosis and the inhibition of tumor growth through various pathways, including the modulation of signaling pathways associated with cell survival and proliferation. The presence of methoxy groups on the phenyl ring enhances their biological activity by improving solubility and bioavailability .

Material Science

Fluorescent Properties:
Chromene derivatives have been explored for their fluorescence properties, which can be utilized in biological imaging and sensor applications. Studies indicate that specific chromenone derivatives exhibit strong fluorescence emission, making them suitable for use in fluorescence microscopy and as probes for detecting biological molecules in vitro .

Polymer Applications:
These compounds can also be incorporated into polymer matrices to develop materials with enhanced optical properties. Their ability to absorb UV light and emit visible light can be exploited in creating photonic devices or coatings that require specific light absorption characteristics .

Agricultural Chemistry

Pesticidal Activity:
Some studies have reported that chromenone derivatives possess pesticidal properties, making them candidates for developing new agrochemicals. Their efficacy against certain pests can be attributed to their ability to disrupt biological processes in target organisms .

Herbicidal Properties:
Research has also indicated potential herbicidal applications for these compounds, particularly in inhibiting the growth of unwanted plant species. This application is crucial for sustainable agriculture practices where chemical herbicides are being scrutinized for environmental impact .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentsPotent activity against MCF-7 cells (IC50 = 0.47 μM)
Material ScienceFluorescent probesStrong fluorescence emission in biological systems
Agricultural ChemistryPesticides and herbicidesEffective against specific pests and weeds

Case Studies

  • Anticancer Studies:
    • A study conducted on various chromenone derivatives showed that modifications to the phenyl ring significantly enhance anticancer activity. The compound demonstrated an IC50 value lower than many existing chemotherapeutics, suggesting its potential as a lead compound for further development .
  • Fluorescence Imaging:
    • Research published in Molecules highlighted the use of a specific chromenone derivative in fluorescence imaging applications. The study demonstrated its effectiveness in live-cell imaging due to its favorable photophysical properties .
  • Agricultural Trials:
    • Field trials assessing the herbicidal efficacy of chromenone derivatives revealed promising results against common agricultural weeds, indicating their potential as environmentally friendly alternatives to traditional herbicides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

The compound’s structural analogs share the coumarin core but differ in substituents, which critically modulate their activities:

Compound Name (CAS or Identifier) Key Substituents on Coumarin Ring Molecular Weight (g/mol) Notable Substituent Effects
Target Compound 3-(3,4-Dimethoxyphenyl), 2-oxo Not reported Methoxy groups enhance electron density; benzodioxole ester may improve metabolic stability .
[3-(3-Methoxyphenoxy)-2-methyl-4-oxo...] (349565-39-5) 3-(3-Methoxyphenoxy), 2-methyl, 4-oxo 446.10 Methyl group increases steric hindrance; 3-methoxyphenoxy may reduce solubility .
[3-(4-Methoxyphenoxy)-4-oxo-2-(CF₃)...] (637752-52-4) 4-Oxo, 2-(trifluoromethyl), 3-(4-methoxyphenoxy) Not reported Trifluoromethyl group enhances lipophilicity and potential membrane permeability .
Curcumin analog 3e () Cyclopentanone with 3,4-dimethoxybenzylidene Not reported Dimethoxy groups correlate with antioxidant and ACE inhibition activity .

Key Observations :

  • Methoxy Groups : The 3,4-dimethoxyphenyl group in the target compound is structurally analogous to curcumin derivatives in , where such groups enhance radical scavenging and enzyme inhibition . This suggests the target compound may exhibit antioxidant or enzyme-modulating properties.
  • Benzodioxole Ester: Unlike analogs with simple phenyl or phenoxy groups (e.g., 349565-39-5), the benzodioxole moiety could confer resistance to hydrolysis, improving bioavailability .
  • Trifluoromethyl vs. Dimethoxyphenyl : The CF₃ group in 637752-52-4 increases lipophilicity, whereas the target compound’s dimethoxyphenyl may balance solubility and receptor binding .
Metabolic and Toxicity Considerations
  • Metabolic Stability : The benzodioxole ester’s resistance to esterases (compared to simpler esters) could prolong the target compound’s half-life .

Q & A

Basic: What are the established synthetic routes for this coumarin-benzodioxole hybrid compound?

Answer:
The compound can be synthesized via condensation reactions typical for coumarin derivatives. A general procedure involves:

Acid-catalyzed cyclization : React 2-(3,4-dimethoxyphenyl)acetic acid with a benzodioxole-5-carboxylate precursor under reflux conditions in polyphosphoric acid (PPA) or sulfuric acid .

Esterification : Introduce the benzodioxole moiety via a coupling agent (e.g., DCC/DMAP) in anhydrous dichloromethane .
Key parameters :

  • Yield optimization: ~32–55% for analogous coumarin derivatives .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Basic: What spectroscopic and chromatographic methods are recommended for characterization?

Answer:

  • NMR : Use 1H^1H- and 13C^13C-NMR in CDCl₃ to confirm substituent positions (e.g., dimethoxy protons at δ 3.8–4.0 ppm, coumarin carbonyl at δ 160–165 ppm) .
  • IR : Identify ester (C=O at ~1715 cm⁻¹) and lactone (C=O at ~1740 cm⁻¹) stretches .
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion confirmation (expected m/z ~434 for [M+H]⁺).
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?

Answer:
Contradictions (e.g., disorder, twinning) require advanced refinement tools:

SHELXL : Utilize twin-law detection (e.g., BASF parameter) and anisotropic displacement parameters for disordered regions .

Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

High-resolution data : Collect at low temperature (100 K) to reduce thermal motion artifacts .
Case study : Analogous coumarin derivatives resolved via SHELXL’s HKLF 5 format for twinned data .

Advanced: What computational strategies are effective for studying electronic properties and reactivity?

Answer:

  • DFT Calculations : Use Gaussian 09/B3LYP/6-311++G(d,p) to model:
    • HOMO-LUMO gaps (predicting charge transfer).
    • Electrostatic potential maps (identifying nucleophilic/electrophilic sites) .
  • Docking Studies : AutoDock Vina to assess binding affinity with targets (e.g., COX-2 for anti-inflammatory activity) .
    Validation : Compare computed IR/NMR with experimental data to refine functional basis sets .

Advanced: How to design assays for evaluating anti-inflammatory or anticancer potential?

Answer:

  • In vitro models :
    • Anti-inflammatory : Inhibit COX-2 in RAW 264.7 macrophages (measure PGE₂ via ELISA) .
    • Anticancer : MTT assay on HeLa or MCF-7 cells (IC₅₀ determination) .
  • Mechanistic studies :
    • Western blotting for apoptosis markers (Bax/Bcl-2 ratio) .
    • ROS detection using DCFH-DA fluorescence .
      Controls : Compare with reference compounds (e.g., diclofenac for COX-2) .

Advanced: How to address discrepancies between spectroscopic and crystallographic data?

Answer:

Revisit sample purity : Contaminants (e.g., regioisomers) may skew NMR shifts. Repurify via preparative HPLC .

Dynamic effects : Conformational flexibility in solution (NMR) vs. static crystal packing (X-ray). Perform VT-NMR to probe equilibria .

Theoretical modeling : Overlay DFT-optimized structures with X-ray coordinates to identify steric clashes .

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